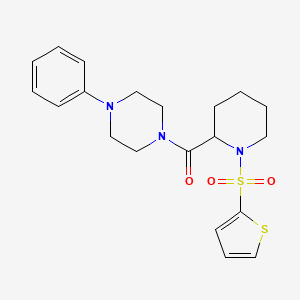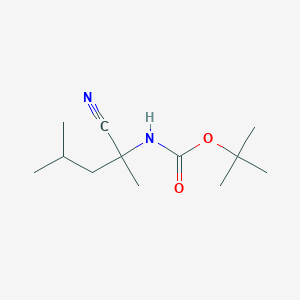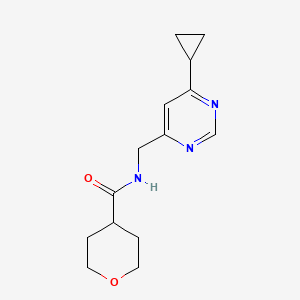![molecular formula C21H28N4O2 B2488722 Tert-butyl {1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate CAS No. 1993139-98-2](/img/structure/B2488722.png)
Tert-butyl {1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, utilizing starting materials like carbamimide and various acids or esters in the presence of catalysts under basic conditions. The process is characterized by the formation of complex structures through multi-step reactions, aiming at introducing specific functional groups essential for the compound's biological activity. For instance, compounds with similar structures have been synthesized through the condensation of carbamimide and 3-fluorobenzoic acid, followed by characterization using spectroscopic methods and single crystal XRD data (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds in this category is often elucidated using X-ray diffraction (XRD) studies, Density Functional Theory (DFT) calculations, and Hirshfeld surface analysis. These analyses reveal the crystalline structure, optimal molecular geometry, and intermolecular interactions, which are crucial for understanding the compound's reactivity and potential intermolecular interactions in biological systems. For example, research has detailed the crystal structure and DFT study of nitrogenous compounds containing related structures, providing insights into their molecular electrostatic potential and physicochemical properties (Ban et al., 2023).
Applications De Recherche Scientifique
Synthesis and Structural Characterization
- Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in the synthesis of biologically active compounds like crizotinib (Kong et al., 2016). This compound was synthesized through multiple steps from tert-butyl-4-hydroxypiperdine-1-carboxylate, indicating its significance in the preparation of complex molecular structures.
Chemical Properties and Reactions
- The compound tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate was studied for its unique chemical properties. It forms under specific reaction conditions, revealing insights into the behavior of similar chemical structures (Richter et al., 2009).
Use in Anticancer Drug Synthesis
- Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is noted as an important intermediate for small molecule anticancer drugs. Its synthesis from piperidin-4-ylmethanol through various chemical reactions highlights its potential in developing novel anticancer therapeutics (Zhang et al., 2018).
Application in Water Oxidation Catalysts
- Research on dinuclear complexes involving related compounds demonstrated their use in water oxidation, a critical process in energy conversion and storage technologies. This research opens pathways for the use of such compounds in sustainable energy solutions (Zong & Thummel, 2005).
Development of Novel Synthesis Methods
- Studies have also focused on developing novel synthesis methods for compounds like tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate. Such research aids in understanding complex chemical reactions and creating more efficient synthesis processes for similar compounds (Sanjeevarayappa et al., 2015).
Propriétés
IUPAC Name |
tert-butyl N-[1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-15-7-5-6-8-17(15)18-9-10-19(24-23-18)25-13-11-16(12-14-25)22-20(26)27-21(2,3)4/h5-10,16H,11-14H2,1-4H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJPYWCSYXHOTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-(3,4-Dimethoxyphenyl)-6-hydroxy-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2488640.png)

![N-benzyl-6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2488644.png)

![2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2488646.png)


![(1E,4E)-1-[3-(4-tert-butylphenoxy)phenyl]-5-(dimethylamino)penta-1,4-dien-3-one](/img/structure/B2488653.png)
![5-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide](/img/structure/B2488656.png)



